N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c1-2-28-19-17-25-24-16(26(17)8-7-21-19)11-23-18(27)15-9-13(10-22-15)12-3-5-14(20)6-4-12/h3-10,22H,2,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXNYHZKUUDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound belonging to the triazolo[4,3-a]pyrazine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The compound features a complex structure that includes:
- Triazolo[4,3-a]pyrazine moiety : Known for its role in various biological activities.
- Ethoxy group : Enhances solubility and bioavailability.
- Pyrrole and carboxamide functionalities : Contribute to its interaction with biological targets.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 344.36 g/mol.
The compound exhibits its biological effects primarily through:
- Inhibition of key enzymes : It has been shown to inhibit various protein kinases and other enzymes critical in cancer pathways.
- Targeting c-Met and VEGFR-2 : These targets are significant in cancer therapy, where their inhibition can lead to reduced tumor growth and metastasis .
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines demonstrate potent anticancer activity. For example:
- IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .
Antiviral Properties
Some studies have highlighted the antiviral potential of related compounds:
- Zika Virus Protease Inhibition : Compounds within this chemical family have shown effectiveness as allosteric inhibitors of Zika virus protease with low IC50 values (as low as 130 nM), indicating potential for broader antiviral applications .
Antibacterial Activity
Preliminary studies have suggested that triazolo[4,3-a]pyrazine derivatives can exhibit moderate to good antibacterial activity. This opens avenues for exploring their use as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | References |
|---|---|---|---|
| Anticancer | c-Met, VEGFR-2 | Low µM range | , |
| Antiviral | Zika Virus Protease | 130 nM | |
| Antibacterial | Various bacterial strains | Moderate |
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations correlating with the compound's IC50 values. This suggests a promising therapeutic index for further development in cancer treatment.
Structure-Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the pyrazine core significantly influence biological activity. For instance:
Comparison with Similar Compounds
Key Compounds :
- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (1) Core Structure: Triazolo[4,3-a]pyrazine with a nitro-fluoro-phenoxy substituent. Synthesis: Optimized via substitution and cyclization reactions, achieving mild reaction conditions and reduced byproduct formation . Comparison: Unlike the target compound’s ethoxy group, the nitro-phenoxy substituent in 1 may confer higher reactivity but lower metabolic stability. The absence of a carboxamide linker in 1 limits direct functional group comparisons.
- 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (2) Core Structure: Triazolo[1,5-a]pyrazine with a furan and carboxamide side chain. Comparison: The carboxamide group in 2 is analogous to the target compound’s pyrrole-carboxamide, but the lack of a fluorophenyl group may reduce lipophilicity and target affinity.
Pyrazolo-Pyrimidine and Related Heterocycles
Key Compounds :
- N-(4-Aryloxy/Alkoxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (8a,b) Core Structure: Pyrazolo[3,4-d]pyrimidine with aryloxy/alkoxy substituents. Comparison: The pyrazolo-pyrimidine core differs from the triazolo-pyrazine in the target compound, but both share aromatic substituents (e.g., fluorophenyl vs. phenyl).
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitrophenyl and ester groups.
Carboxamide-Containing Analogues
Key Compounds :
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Core Structure : Pyrazolo[1,5-a]pyrimidine with difluoromethyl and methoxyphenyl groups.
- Comparison : Both compounds feature carboxamide linkers, but the target’s ethoxy-triazolo-pyrazine core may provide distinct electronic effects compared to the pyrazolo-pyrimidine in this analogue.
Structural and Functional Analysis
Substituent Effects
- Ethoxy vs. Nitro Groups : The ethoxy group in the target compound likely improves stability over nitro-containing derivatives (e.g., 1 in ), which are prone to reduction or metabolic activation.
Preparation Methods
Cyclocondensation of Ethoxy-Substituted Pyrazinamines
A validated approach for triazolopyrazine synthesis involves cyclizing pyrazin-2-amine derivatives with nitriles or hydrazines. For the 8-ethoxy variant:
- Starting material : 3-Amino-6-ethoxypyrazine-2-carbonitrile (prepared via nucleophilic substitution of 3-amino-6-chloropyrazine-2-carbonitrile with sodium ethoxide).
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux forms thetriazolo[4,3-a]pyrazine core.
- Methylation : Reacting the triazole nitrogen with methyl iodide in the presence of NaH yields the 3-methyltriazolopyrazine.
Reaction Conditions :
Preparation of 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid
Paal-Knorr Pyrrole Synthesis with Fluorophenyl Modifications
The Paal-Knorr method remains a cornerstone for pyrrole synthesis, adaptable for aryl substituents:
- 1,4-Diketone precursor : 4-(4-Fluorophenyl)-2,5-hexanedione, synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.
- Cyclization : Condensation with ammonium acetate in acetic acid forms the pyrrole ring.
- Oxidation : Selective oxidation of the 2-position using Jones reagent yields the carboxylic acid.
Optimization Notes :
- Regioselectivity : Electron-withdrawing fluorophenyl groups direct substitution to the 4-position.
- Yield Enhancement : Microwave-assisted cyclization improves efficiency (85% yield vs. 65% conventional).
Amide Bond Formation and Final Assembly
Activation of Pyrrole-2-Carboxylic Acid
Synthesis of Triazolopyrazine-Methylamine
- Bromination : Treat 8-ethoxy-triazolo[4,3-a]pyrazine with NBS to introduce a bromomethyl group.
- Ammonolysis : React with aqueous ammonia to yield the primary amine.
Critical Parameters :
- Temperature Control : <0°C during bromination prevents di-substitution.
- Purification : Column chromatography (SiO2, EtOAc/hexane) isolates the amine in >90% purity.
Alternative Pathways and Comparative Analysis
One-Pot Multicomponent Approach
A patent-derived strategy combines:
- In situ generation of the triazolopyrazine core using propargylic alcohols and InCl3.
- Simultaneous coupling with pre-formed pyrrole-carboxamide via a Ugi-type reaction.
Advantages :
Limitations :
- Requires stringent anhydrous conditions.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- XRD : Confirms crystalline structure and absence of polymorphs.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Q & A
Basic: What are the common synthetic routes for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrazine core via cyclocondensation of hydrazine derivatives with substituted pyrazines under reflux (e.g., ethanol, 80°C) .
- Step 2: Ethoxy group introduction at the 8-position using nucleophilic substitution with ethyl bromide/KOH in DMF .
- Step 3: Functionalization of the 3-methyl position via alkylation or reductive amination to attach the pyrrole-carboxamide moiety .
- Step 4: Final purification via column chromatography (silica gel, CHCl3/MeOH 9:1) or recrystallization (ethanol/water) .
Key Challenges:
- Regioselectivity during triazole ring formation.
- Avoiding side reactions from the fluorophenyl group’s electron-withdrawing effects .
Advanced: How can researchers optimize reaction conditions to mitigate competing pathways during triazolopyrazine core synthesis?
Methodological Answer:
Competing pathways (e.g., dimerization or over-oxidation) are addressed by:
- Temperature Control: Maintaining reflux temperatures <100°C to prevent thermal decomposition .
- Catalyst Selection: Using Pd(OAc)2 or CuI to enhance regioselectivity in cyclization steps .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and reduce side-product formation .
- Real-Time Monitoring: TLC or HPLC-MS to track reaction progress and adjust stoichiometry dynamically .
Example Data:
| Condition | Yield Without Optimization | Yield With Optimization |
|---|---|---|
| DMF, 80°C, CuI | 45% | 78% |
| Ethanol, 100°C | 32% | 65% |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2), fluorophenyl (δ 7.0–7.3 ppm), and pyrrole NH (δ 10.5–11.0 ppm) .
- HRMS: Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm<sup>−1</sup>) and triazole ring vibrations (~1550 cm<sup>−1</sup>) .
Advanced: How can computational methods guide the analysis of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Predict binding affinity to targets (e.g., kinases) using AutoDock Vina with crystal structures from the PDB (e.g., PDB ID 3POZ) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity using partial least squares regression .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
Example SAR Finding:
| Substituent Position | Biological Activity (IC50, nM) |
|---|---|
| 8-Ethoxy | 12.5 ± 1.2 |
| 8-Methoxy | 28.7 ± 3.1 |
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ Kinase Assay (e.g., against JAK2 or EGFR) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HCT-116, IC50 determination) .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) to inform formulation strategies .
Advanced: How can researchers resolve contradictions in reported activity data across similar triazolopyrazine derivatives?
Methodological Answer:
- Meta-Analysis: Pool data from patents and journals, applying Fisher’s exact test to identify statistically significant trends .
- Orthogonal Assays: Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Batch Reproducibility: Re-synthesize compounds under standardized conditions to rule out synthetic variability .
Basic: What strategies improve the compound’s stability in biological matrices?
Methodological Answer:
- Lyophilization: Stabilize the amide bond against hydrolysis .
- Prodrug Design: Mask the pyrrole NH as a tert-butoxycarbonyl (Boc) group for enhanced plasma stability .
- Excipient Screening: Use cyclodextrins or liposomal encapsulation to prevent aggregation in aqueous media .
Advanced: How can isotopic labeling (<sup>13</sup>C, <sup>15</sup>N) elucidate metabolic pathways?
Methodological Answer:
- Synthesis of Labeled Analogues: Introduce <sup>13</sup>C at the ethoxy group via ethyl-<sup>13</sup>C-bromide .
- Mass Spectrometry Imaging (MSI): Track labeled metabolites in liver microsomes using MALDI-TOF .
- Kinetic Isotope Effects (KIE): Compare <sup>12</sup>C/<sup>13</sup>C hydrolysis rates to identify rate-limiting steps .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETlab 2.0 for logP, CYP450 inhibition, and BBB permeability .
- PBPK Modeling: Use GastroPlus to simulate absorption in human GI tract .
Advanced: What ethical considerations arise in animal studies for this compound?
Methodological Answer:
- 3Rs Principle: Optimize dosing to minimize animal use (e.g., staggered sampling in PK studies) .
- Endpoint Criteria: Predefine humane endpoints for tumor burden or weight loss (>20%) in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
